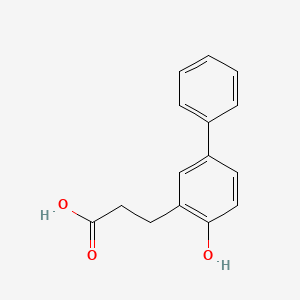

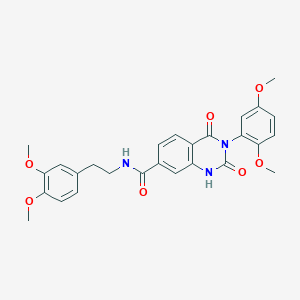

![molecular formula C9H10F2O2 B2924607 1-[2-(Difluoromethoxy)phenyl]ethanol CAS No. 886859-40-1](/img/structure/B2924607.png)

1-[2-(Difluoromethoxy)phenyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[2-(Difluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F2O2 . It has an average mass of 188.171 Da . The compound appears as a colorless to yellow liquid or semi-solid .

Molecular Structure Analysis

The molecular structure of “1-[2-(Difluoromethoxy)phenyl]ethanol” consists of a phenyl ring attached to an ethanol group via a difluoromethoxy group . The exact spatial configuration would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“1-[2-(Difluoromethoxy)phenyl]ethanol” is a colorless to yellow liquid or semi-solid . Its molecular formula is C9H10F2O2, and it has an average mass of 188.171 Da . Additional physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its difluoromethoxy group is particularly useful in introducing fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of the final compounds, such as increased stability and bioavailability .

Pharmaceutical Research

In drug development, 1-[2-(Difluoromethoxy)phenyl]ethanol is valuable for creating fluorinated analogs of therapeutic agents. Fluorine atoms can enhance the binding affinity of drugs to their targets, improve metabolic stability, and increase lipophilicity, which is beneficial for crossing biological membranes .

Material Science

The compound’s unique structure allows it to be used in the development of new materials, including polymers and coatings. Its ability to interact with other chemical groups can lead to materials with improved durability, resistance to solvents, and thermal stability .

Analytical Chemistry

As a standard or reference compound, 1-[2-(Difluoromethoxy)phenyl]ethanol can be used in various analytical techniques, including chromatography and spectroscopy, to identify or quantify similar compounds in complex mixtures .

Agrochemical Formulation

The difluoromethoxy group is also found in certain pesticides and herbicides. This compound could be used in the synthesis of new agrochemicals that require fluorinated phenyl rings for enhanced activity and selectivity .

Chemical Synthesis Optimization

Researchers utilize 1-[2-(Difluoromethoxy)phenyl]ethanol to study and optimize chemical reactions. Its presence can influence reaction pathways, yields, and the formation of desired products, making it a valuable tool in developing more efficient synthetic methods .

Environmental Science

In environmental studies, this compound can be used to trace the environmental fate of similar organic pollutants. Its stability and detectability make it suitable for monitoring and studying pollutant degradation in various ecosystems .

Biochemistry Research

Finally, 1-[2-(Difluoromethoxy)phenyl]ethanol can be used in biochemistry for probing the structure and function of enzymes that interact with fluorinated compounds. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Mechanism of Action

Target of Action

It’s structurally related to 1-(2-(difluoromethoxy)phenyl)ethanone , which might suggest similar targets or interactions

Mode of Action

It’s known that the difluoromethoxy group can influence the reactivity and binding affinity of compounds . The compound might interact with its targets, leading to changes in their function or activity. More detailed studies are required to elucidate the precise interactions and resulting changes.

properties

IUPAC Name |

1-[2-(difluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCCMEBGZPSFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Difluoromethoxy)phenyl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)

![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)

![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B2924544.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)